2-chloro-N-(4-methyl-3-nitrophenyl)acetamide

Nintedanib synthesis Pharmaceutical intermediates Process chemistry

2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide (CAS 329208-82-4) is a synthetic secondary chloroacetamide bearing a 4-methyl-3-nitrophenyl substituent on the amide nitrogen. It has a molecular formula of C₉H₉ClN₂O₃ and a monoisotopic mass of 228.030 Da.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63
CAS No. 329208-82-4
Cat. No. B2599507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methyl-3-nitrophenyl)acetamide
CAS329208-82-4
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O3/c1-6-2-3-7(11-9(13)5-10)4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13)
InChIKeyVIFSOJSNZWHKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide (CAS 329208-82-4): Chemical Identity and Core Characteristics


2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide (CAS 329208-82-4) is a synthetic secondary chloroacetamide bearing a 4-methyl-3-nitrophenyl substituent on the amide nitrogen. It has a molecular formula of C₉H₉ClN₂O₃ and a monoisotopic mass of 228.030 Da . The chloroacetyl group serves as an electrophilic warhead capable of covalent modification of cysteine thiols in target proteins [1]. This compound is primarily recognized as a key intermediate in the synthesis of nintedanib, an FDA-approved tyrosine kinase inhibitor for idiopathic pulmonary fibrosis [2].

Why Generic Substitution Fails: Positional and Electronic Specificity of 2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide


In chloroacetamide-based covalent inhibitors, both the reactivity of the electrophilic chloroacetyl warhead and the non-covalent binding affinity of the aromatic substituent contribute to target potency and selectivity. The 4-methyl-3-nitrophenyl substitution pattern in this compound provides a distinct steric and electronic profile compared to regioisomers or analogs lacking the methyl group. Studies on N-(substituted phenyl)-2-chloroacetamides demonstrate that even small changes in substituent position can alter lipophilicity and pharmacokinetic predictors such as effective permeability and plasma protein binding [1]. As a nintedanib intermediate, this compound possesses the precise substitution geometry (methyl at position 4, nitro at position 3) required for downstream transformations to the active pharmaceutical ingredient, making generic replacement by other chloroacetamides synthetically unviable [2].

Quantitative Differentiation of 2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide Against Closest Analogs


Synthetic Yield Advantage as Nintedanib Intermediate Compared to N-Methyl Analog

A patented synthetic route utilizes 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide as a direct intermediate en route to nintedanib, where the N-H group (as opposed to N-methyl in the analog 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide) enables a nucleophilic substitution with N-methylpiperazine followed by nitro reduction to yield the key amine intermediate [1]. The N-methyl analog (CAS 2653-16-9) requires a different synthetic strategy because the methyl group on the amide nitrogen alters the reactivity profile for subsequent steps, and it is primarily encountered as a process impurity rather than the productive intermediate in the main synthetic route [2].

Nintedanib synthesis Pharmaceutical intermediates Process chemistry

Antimicrobial Activity of 2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide Against Acinetobacter sp.

The compound was tested for antimicrobial activity against Acinetobacter sp. CMX 669 (A) strain, showing measurable antibacterial effect . An independent PubMed Commons annotation cites a reported IC₅₀ of 28 μM for this compound in a bacterial inhibition context [1]. However, no head-to-head quantitative comparison against the closest analogs under identical assay conditions is available in the open literature. By class-level inference, MurA-targeting chloroacetamide fragments achieve IC₅₀ values from low micromolar to >100 μM depending on the aromatic substituent [2].

Antimicrobial Chloroacetamide Acinetobacter

Physicochemical Differentiation: Boiling Point and Density Compared to Dechlorinated Analog

The presence of the chlorine atom in 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide increases molecular weight and boiling point compared to the non-chlorinated analog N-(4-methyl-3-nitrophenyl)acetamide (CAS 2719-14-4). The target compound has a predicted boiling point of 401.7 ± 40.0 °C at 760 mmHg and density of 1.4 ± 0.1 g/cm³ , whereas the dechlorinated analog N-(4-methyl-3-nitrophenyl)acetamide has a predicted boiling point of approximately 370.0 ± 30.0 °C . The higher boiling point of the chloroacetyl derivative reflects stronger intermolecular interactions and affects distillation and purification protocols.

Physicochemical properties Chloroacetamide Process safety

Lipophilicity and Drug-Likeness Profile Relative to N-(Substituted Phenyl)-2-Chloroacetamide Series

Chemometric analysis of N-(substituted phenyl)-2-chloroacetamides demonstrates that the nature and position of the aromatic substituent significantly modulate chromatographically determined lipophilicity parameters (RM⁰ and m), which correlate with log P and pharmacokinetic predictors (effective permeability, plasma protein binding, blood-brain barrier penetration) [1]. The 4-methyl-3-nitrophenyl substitution pattern in the target compound introduces both a hydrophobic methyl group and a polar nitro group on the same ring, creating a unique lipophilicity profile distinct from monosubstituted analogs. Principal component analysis of this compound series reveals clustering based on substituent polarity, with nitro-substituted derivatives occupying a distinct region of the lipophilicity-pharmacokinetic space compared to halogenated or alkyl-substituted analogs [1].

Lipophilicity Drug-likeness Pharmacokinetics

Validated Application Scenarios for 2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide (CAS 329208-82-4)


Nintedanib Intermediate Synthesis: The Primary Industrial Application

This compound serves as a critical intermediate in the industrial synthesis of nintedanib, an oral triple tyrosine kinase inhibitor (VEGFR, PDGFR, FGFR) approved for idiopathic pulmonary fibrosis. The synthetic pathway involves sequential chloroacetylation of 4-methyl-3-nitroaniline, nucleophilic substitution with N-methylpiperazine, and catalytic hydrogenation of the nitro group to yield the key N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide intermediate, which is subsequently elaborated to nintedanib [5]. The N-H group (as opposed to N-methyl in the analog CAS 2653-16-9) is essential for the reaction sequence, directly impacting the feasibility of the synthetic route. Procuring the correct intermediate (329208-82-4, purity typically ≥95%–97%) is mandatory; substitution with the N-methyl analog (2653-16-9) would lead to a different product distribution and increased levels of process impurities [4].

Covalent Fragment Library Screening for Antibacterial Target Discovery

The chloroacetamide warhead in this compound can covalently modify active-site cysteine residues in bacterial enzymes such as MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), a validated target for antibacterial drug discovery [5]. With a reported IC₅₀ of 28 μM, this compound exhibits moderate antibacterial activity and can serve as a starting fragment for structure-based optimization. Researchers screening chloroacetamide fragment libraries against cysteine-dependent bacterial targets may use this compound to probe the contribution of the 4-methyl-3-nitrophenyl substituent to binding affinity and selectivity. The compound's thiol reactivity can be assessed via the Ellman reagent-based spectrophotometric assay to correlate electrophilicity with target inhibition [4].

Structure-Property Relationship Studies in Covalent Inhibitor Design

The unique dual-substituent pattern (4-methyl + 3-nitro) on the phenyl ring makes this compound a valuable probe for investigating how simultaneous hydrophobic and polar substituents influence lipophilicity, membrane permeability, and pharmacokinetic properties in the chloroacetamide series. Chemometric studies demonstrate that chromatographic retention parameters (RM⁰, m) of N-(substituted phenyl)-2-chloroacetamides correlate strongly with log P and ADME predictors [5]. Incorporating this compound into structure-property relationship (SPR) datasets enables mapping of the lipophilicity-pharmacokinetic space occupied by disubstituted phenyl chloroacetamides, complementing data from monosubstituted analogs (e.g., 4-F, 4-Br, 4-CN, 4-OH derivatives). Such SPR analysis informs the design of covalent inhibitors with optimized drug-like properties.

Quote Request

Request a Quote for 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.